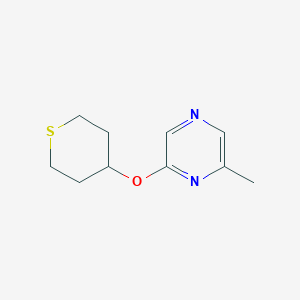

2-Methyl-6-(thian-4-yloxy)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(thian-4-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-6-11-7-10(12-8)13-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRREMSXTKGPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Emerging Importance of Thiane Derivatives in Synthetic and Medicinal Chemistry

Thiane as a Building Block in Organic Synthesis and Pharmaceutical Intermediates

Thiane and its derivatives are increasingly utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The sulfur atom in the thiane ring can be oxidized to form sulfoxides and sulfones, which can significantly alter the molecule's polarity and hydrogen bonding capabilities, features that are critical for drug design. The conformational rigidity of the thiane ring can also be advantageous in positioning functional groups for optimal interaction with biological targets. The synthesis of various thiane derivatives allows for the exploration of new chemical space in the quest for novel therapeutic agents.

Exploration of Thiane-Based Compounds in Chemical Biology

The unique properties of the thiane ring have prompted its exploration in the field of chemical biology, which aims to develop small molecules to study and manipulate biological systems. Thiane-containing compounds have been investigated for a range of potential biological activities. The incorporation of the thiane motif into molecular probes and potential drug candidates allows researchers to investigate its influence on biological activity and physicochemical properties. The study of thiane-based compounds contributes to a deeper understanding of the structure-activity relationships that govern molecular recognition in biological systems.

Rationale for Investigating 2 Methyl 6 Thian 4 Yloxy Pyrazine: a Hybrid Pyrazine Thiane System

Synergistic Potential of Fused Heterocyclic Architectures

The fusion of different heterocyclic rings into a single molecular entity is a well-established strategy in drug discovery to create novel compounds with enhanced biological activity and improved pharmacological profiles. acs.orgscispace.com This approach, often referred to as molecular hybridization, can lead to compounds that exhibit a broader spectrum of activity or a synergistic effect, where the combined activity is greater than the sum of the individual components.

The synergistic potential of such fused systems is an active area of research, with numerous studies demonstrating the benefits of combining different heterocyclic scaffolds. For instance, the fusion of a pyrazine (B50134) ring with other heterocycles like pyrrole (B145914) or imidazole (B134444) has been extensively studied for its antineoplastic activity. researchgate.netcolab.ws

Hypothesis on the Pharmacological Relevance of the Pyrazine-Oxy-Thiane Linkage

The unique pyrazine-oxy-thiane linkage in 2-Methyl-6-(thian-4-yloxy)pyrazine suggests a number of plausible hypotheses regarding its potential pharmacological relevance. The ether linkage, combined with the distinct electronic and steric properties of the pyrazine and thiane (B73995) rings, could give rise to novel biological activities or an enhanced profile compared to simpler derivatives of either heterocycle alone.

One hypothesis is that the thiane moiety could serve as a bioisosteric replacement for other cyclic or aromatic groups commonly found in bioactive pyrazine derivatives. cambridgemedchemconsulting.com Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize lead compounds. nih.govu-tokyo.ac.jp The thiane ring, with its non-planar, flexible conformation and the presence of a sulfur atom, could offer advantages in terms of target binding, metabolic stability, or reduced off-target effects compared to more traditional substituents.

Another hypothesis centers on the potential for the entire pyrazine-oxy-thiane scaffold to interact with specific biological targets. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the sulfur atom in the thiane ring could participate in other non-covalent interactions, such as van der Waals forces or hydrophobic interactions. The ether oxygen atom can also act as a hydrogen bond acceptor, further increasing the potential for strong and specific binding to a target protein.

Research into related structures, such as N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, has shown that this type of linkage can lead to compounds with significant antibacterial and anticancer activities. researchgate.netresearchgate.net This lends support to the hypothesis that the pyrazine-oxy-thiane linkage in this compound could be a promising scaffold for the development of new therapeutic agents.

Interactive Data Tables

To illustrate the potential biological activities of the pyrazine and thiane scaffolds, the following tables present data on the activity of related compounds.

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound | Cell Line | IC50 (µM) |

| Chalcone-pyrazine derivative 46 | BPH-1 | 10.4 |

| Chalcone-pyrazine derivative 46 | MCF-7 | 9.1 |

| Chalcone-pyrazine derivative 47 | PC12 | 16.4 |

| Chalcone-pyrazine derivative 48 | BEL-7402 | 10.74 |

Data sourced from a study on chalcone-pyrazine derivatives, demonstrating their potential as anticancer agents. mdpi.com

Table 2: Antiplatelet Aggregation Activity of Pyrazine Derivatives

| Compound | IC50 (µM) |

| Trimethylpyrazine-2-carbonyloxy-cinnamic acid derivative 25 | 9.6 |

| Trimethylpyrazine-2-carbonyloxy-cinnamic acid derivative 29 | 24.4 |

| Ozagrel (control) | 144.1 |

This data showcases the potent antiplatelet aggregation activity of certain pyrazine derivatives compared to a known inhibitor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For This compound , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR spectroscopy would be expected to reveal the chemical shifts, multiplicities, and coupling constants of all proton nuclei in the molecule. This would allow for the identification of the protons on the pyrazine ring, the methyl group, and the thian ring. For instance, the protons on the pyrazinyl core would likely appear in the aromatic region of the spectrum, while the methyl protons would be observed as a singlet in the upfield region. The protons of the thian ring would exhibit complex splitting patterns corresponding to their respective chemical environments.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. The number of distinct signals would confirm the total number of carbon atoms, and their chemical shifts would indicate their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for definitively assigning the proton and carbon signals and for establishing the connectivity between different parts of the molecule. ucl.ac.uk For example, HMBC correlations would show long-range couplings between the protons of the methyl group and the carbons of the pyrazine ring, confirming their attachment.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazine-H | Data not available | Data not available |

| Pyrazine-CH₃ | Data not available | Data not available |

| Thian-H (at C4) | Data not available | Data not available |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Pyrazine-C | Data not available |

| Pyrazine-CH₃ | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would confirm its elemental composition. rsc.org

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion. The resulting mass spectrum would show the parent ion peak corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include cleavage of the ether linkage, loss of the thian ring, or fragmentation of the pyrazine ring itself. While specific data is unavailable for the target compound, data for related structures like 2-methyl-6-(methylthio)pyrazine (B1617872) can provide some context. uni.lunist.gov

Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂OS |

| Molecular Weight | 210.3 g/mol |

| Exact Mass (HRMS) | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for the various functional groups present.

Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H (Aromatic) | Data not available |

| C-H (Aliphatic) | Data not available |

| C=N (Pyrazine) | Data not available |

| C-O-C (Ether) | Data not available |

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of This compound could be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure and provide insights into its solid-state packing arrangement. ulisboa.pt This technique is the gold standard for structural determination but is contingent on the ability to produce high-quality crystals. Currently, there is no publicly available X-ray crystal structure for this compound.

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this purpose.

HPLC analysis would be employed to determine the purity of a sample of This compound . A suitable chromatographic method, including the choice of column, mobile phase, and detector (e.g., UV-Vis), would be developed. A pure sample should ideally show a single sharp peak in the chromatogram. The retention time of this peak would be a characteristic parameter for the compound under the specific chromatographic conditions.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. If This compound is amenable to GC analysis, GC-MS would not only provide information about its purity but also simultaneously record its mass spectrum, aiding in its identification.

Chromatographic Data for this compound

| Technique | Parameter | Expected Result |

|---|---|---|

| HPLC | Retention Time | Data not available |

| Purity | Data not available | |

| GC-MS | Retention Time | Data not available |

Structure Activity Relationship Sar and Molecular Design Principles for 2 Methyl 6 Thian 4 Yloxy Pyrazine Derivatives

Elucidating the Influence of the Pyrazine (B50134) Core on Molecular Activity

The pyrazine ring is a common scaffold in medicinal chemistry, valued for its ability to engage in a variety of non-covalent interactions and its role as a bioisostere for other aromatic systems like benzene (B151609) or pyridine. pharmablock.com Its electron-deficient nature and the presence of two nitrogen atoms are key determinants of its molecular activity.

The methyl group at the 2-position of the pyrazine ring, while seemingly simple, exerts a significant influence on the electronic properties and steric profile of the molecule. As an electron-donating group, the methyl substituent can modulate the electron density of the pyrazine ring. This alteration can affect the pKa of the pyrazine nitrogens and influence the strength of hydrogen bonds and other electrostatic interactions with a target protein. mdpi.com

Studies on substituted pyrazines have shown that the introduction of methyl groups can negatively shift the reduction potential of the ring, indicating an increase in electron density. mdpi.com This electronic modulation can be critical for optimizing interactions within a specific binding pocket.

Table 1: Influence of Methyl Group Substitution on Pyrazine Derivatives' Activity

| Compound/Derivative | Substitution Pattern | Observed Effect on Activity | Putative Rationale |

| Pyrazine Scaffold | Unsubstituted | Baseline activity | Core pharmacophore |

| 2-Methylpyrazine | Single methyl group | Potency modulation (increase/decrease) | Electronic donation, steric influence |

| 2,6-Dimethylpyrazine | Symmetrical substitution | Altered binding profile | Increased lipophilicity, steric hindrance |

Note: This table is illustrative, based on general principles of medicinal chemistry, as specific SAR data for 2-Methyl-6-(thian-4-yloxy)pyrazine derivatives is not publicly available.

The two nitrogen atoms in the pyrazine ring are fundamental to its role as a pharmacophore. nih.gov Being located at positions 1 and 4, they act as hydrogen bond acceptors, a crucial interaction for anchoring ligands into protein binding sites. nih.govacs.org A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that hydrogen bonding to one of the pyrazine nitrogens is the most frequent interaction observed in protein-ligand complexes. nih.govacs.org

In the context of kinase inhibitors, for example, the pyrazine nitrogen often forms a key hydrogen bond with an amino acid residue in the hinge region of the kinase, a critical interaction for potent inhibition. pharmablock.comnih.gov The specific nitrogen atom that engages in this interaction (N1 or N4) is determined by the substitution pattern and the topology of the binding site. For this compound, the N4 nitrogen is sterically more accessible and is often the primary site for hydrogen bond formation. The N1 nitrogen, being adjacent to the methyl group, might be more sterically hindered.

Understanding the Role of the Thian-4-yloxy Moiety

The thian-4-yloxy group is a less common substituent in drug design compared to more traditional carbocyclic or aromatic rings. Its inclusion introduces specific conformational and electronic features that can be exploited for achieving target selectivity and potency.

The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, predominantly adopts a chair conformation, similar to cyclohexane. egyankosh.ac.in This conformation minimizes both angle and torsional strain. chemistrysteps.com Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two states is a critical determinant of the molecule's three-dimensional shape.

For a 4-substituted thiane, as in this compound, the bulky pyrazine-oxy group would strongly prefer the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C2 and C6 of the thiane ring. libretexts.orglibretexts.org This equatorial preference dictates the spatial projection of the entire pyrazine moiety relative to the thiane ring, which is a crucial factor for how the ligand fits into a binding pocket. The conformational flexibility of the ring, although favoring the chair form, allows for some degree of adaptation to the target's surface. nih.gov

Table 2: Conformational Preferences of Substituted Six-Membered Rings

| Ring System | Substituent Position | Preferred Conformation | Rationale for Preference |

| Cyclohexane | Monosubstituted | Equatorial | Minimizes 1,3-diaxial steric strain |

| Thiane | 4-substituted | Equatorial | Avoidance of steric clashes with axial hydrogens |

| 1,4-Dioxane | Disubstituted | Dependent on substitution pattern | Anomeric effects and steric considerations |

The sulfur atom within the thiane ring is not merely a structural placeholder for a methylene (B1212753) group. The thioether linkage introduces unique electronic properties and potential for non-covalent interactions. The sulfur atom possesses lone pairs of electrons and can participate in various interactions, including hydrogen bonds (with the sulfur acting as a weak acceptor) and interactions with metal ions. nih.gov

Investigation of the Linker Region: The Oxy-Bridge

The oxygen atom connecting the pyrazine core to the thiane ring, often referred to as an oxy-bridge or ether linkage, is a critical component of the molecular architecture. This linker is not merely a passive spacer but actively contributes to the molecule's properties.

Electronically, the oxygen atom is a hydrogen bond acceptor and can engage in crucial interactions with donor groups in the binding site. The geometry of this hydrogen bond is dictated by the spatial arrangement of the pyrazine and thiane moieties. Structure-activity relationship studies of many drug classes have demonstrated that the replacement of an ether linkage with other groups (e.g., thioether, amine, or methylene) can have a profound impact on biological activity, highlighting the specific role of the oxygen atom in molecular recognition.

Flexibility and Spatial Orientation Imparted by the Ether Bond

This rotational freedom allows the thian and pyrazine rings to adopt a wide range of spatial orientations relative to one another. The conformational flexibility of a molecule is a critical factor in its interaction with biological targets, as it allows the ligand to adapt its shape to fit optimally within a binding site—a concept known as "induced fit". nih.gov While studies on aryl ethers suggest a preference for a planar orientation between the ether oxygen and the aromatic ring, non-planar conformations are also significantly populated, and the energetic barrier to rotation is generally low. acs.org

Furthermore, the thian ring itself is not planar and exists predominantly in a chair conformation, which can undergo ring flipping to an alternative chair form. This adds another layer of conformational complexity. The interplay between the ether bond rotation and the thian ring conformation defines the conformational space that derivatives of this scaffold can explore. In drug design, this flexibility can be advantageous, but it can also be entropically unfavorable upon binding. Therefore, a common strategy in molecular design is to introduce rigidity or conformational constraints to lock the molecule in its bioactive conformation, which can lead to enhanced binding affinity.

| Structural Feature | Description | Impact on Molecular Design |

|---|---|---|

| Pyrazine-O Ether Bond | Allows rotation of the entire thian-4-yloxy moiety relative to the pyrazine core. | Defines the primary vector and orientation of the substituent. Can be constrained to improve binding entropy. |

| O-Thian Ether Bond | Provides additional rotational freedom for the thian ring. | Affects the fine positioning of the thian ring within a binding pocket. |

| Thian Ring Pucker | Can exist in different conformations (e.g., chair, boat), influencing the spatial arrangement of its atoms. | The preferred conformation can influence how the moiety interacts with hydrophobic pockets or specific residues. |

Potential for Hydrogen Bonding and Other Non-Covalent Interactions

The biological activity of a molecule is intimately linked to its ability to form non-covalent interactions with its target protein. scielo.org.mxnih.gov These interactions, which include hydrogen bonds, π-interactions, and van der Waals forces, are crucial for molecular recognition and the stability of the ligand-receptor complex. researchgate.net The this compound scaffold possesses several features that can participate in these critical interactions.

Hydrogen Bonding: The pyrazine ring contains two nitrogen atoms which are characteristic hydrogen bond acceptors. nih.gov Theoretical studies on pyrazine have characterized its ability to form stable hydrogen-bonded complexes with various hydrogen bond donors. scielo.brscielo.br The strength of these interactions depends on the hydrogen bond donor. scielo.br Additionally, the oxygen atom of the ether linkage can also serve as a hydrogen bond acceptor. The presence of multiple hydrogen bond acceptors provides several opportunities for the molecule to anchor itself within a binding site.

Other Non-Covalent Interactions:

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target. scielo.org.mx This type of interaction is a significant contributor to the stability of protein-ligand complexes involving pyrazine derivatives.

C-H···π Interactions: The C-H bonds on the pyrazine and thian rings can act as weak hydrogen bond donors to interact with the electron-rich π systems of aromatic residues. scielo.org.mx

Hydrophobic Interactions: The saturated, non-polar thian ring is well-suited to occupy and interact with hydrophobic pockets within a protein's binding site through van der Waals forces.

Sulfur Interactions: The sulfur atom in the thian ring, with its lone pairs of electrons, can potentially participate in specific, albeit weaker, non-covalent interactions.

Computational Approaches to SAR

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of heterocyclic compounds. nih.govijprajournal.com For derivatives of this compound, computational approaches can be used to build predictive models that guide the synthesis of new compounds with enhanced biological activity.

Ligand-Based and Structure-Based Drug Design Methodologies

Two primary strategies in computer-aided drug design (CADD) are ligand-based and structure-based approaches. jscimedcentral.com The choice between them often depends on the availability of a high-resolution 3D structure of the biological target.

Ligand-Based Drug Design (LBDD): This approach is utilized when the structure of the target is unknown but a set of molecules with known activities is available. gardp.org LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of active and inactive this compound analogs, one can develop models (like pharmacophores or QSAR) that capture the essential structural features required for activity.

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is known (e.g., from X-ray crystallography or cryo-EM), SBDD can be employed. rroij.com This powerful technique involves docking candidate molecules into the target's binding site to predict their binding orientation, affinity, and interaction patterns. ijprajournal.com For instance, SBDD has been successfully used to develop selective imidazo[1,2-a]pyrazine (B1224502) derivatives as kinase inhibitors by analyzing their co-crystal structures with the target enzyme, Aurora-A kinase. nih.govresearchgate.net This approach would allow for the rational modification of the this compound scaffold to optimize its interactions with specific amino acid residues in a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org Numerous QSAR studies have been successfully applied to pyrazine and pyrimidine (B1678525) derivatives to predict activities such as antiproliferative effects or odor thresholds. nih.govijournalse.org

To build a QSAR model, molecular descriptors are calculated for each compound in a dataset. These descriptors quantify various physicochemical properties, such as:

Electronic properties: (e.g., atomic charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological properties: (e.g., connectivity indices)

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to generate an equation that relates the descriptors to the observed activity. semanticscholar.orgnih.gov Such models can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

| Compound ID | Modification on Scaffold | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|---|

| Derivative 1 | -H on thian ring | 2.5 | 1.8 D | 150 | 145 |

| Derivative 2 | -F on pyrazine ring | 2.7 | 2.5 D | 75 | 80 |

| Derivative 3 | -OH on thian ring | 2.1 | 2.1 D | 110 | 115 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based method that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. preprints.org By aligning a set of active molecules, a common feature pharmacophore can be generated. This model represents a 3D hypothesis of the key interaction points within the receptor's binding site. researchgate.net For pyrazine-based kinase inhibitors, pharmacophore models have been developed that highlight the importance of specific hydrogen bonding and aromatic features for activity. japsonline.comresearchgate.net

Virtual screening uses a validated pharmacophore model to rapidly search large chemical databases (containing millions of compounds) to identify new molecules that match the pharmacophore and are therefore potential "hits". japsonline.com This approach has been successfully applied to discover novel pyrazine-based inhibitors for targets like PIM-1 kinase and adenosine (B11128) receptors. japsonline.comtandfonline.comnih.gov This methodology could be applied to find new scaffolds that mimic the key features of this compound or to identify novel derivatives with potentially higher activity.

| Pharmacophore Feature | Corresponding Moiety in Compound | Description |

|---|---|---|

| Aromatic Ring (AR) | Pyrazine ring | Provides a scaffold for π-π stacking interactions. |

| Hydrogen Bond Acceptor (HBA1) | N1 of Pyrazine | Key anchoring point to a hydrogen bond donor on the receptor. |

| Hydrogen Bond Acceptor (HBA2) | N4 of Pyrazine | A second potential anchoring point. |

| Hydrophobic Group (HY) | Thian ring | Occupies a hydrophobic pocket in the binding site. |

Mechanistic Studies on Biological Interactions of 2 Methyl 6 Thian 4 Yloxy Pyrazine

Target Identification and Validation Strategies

The initial and pivotal step in understanding the biological effects of 2-Methyl-6-(thian-4-yloxy)pyrazine is the identification of its molecular targets. This process is crucial for elucidating its mechanism of action.

Enzyme Inhibition Assays

Enzyme inhibition assays are a primary method for discovering how compounds affect specific enzymatic activities. Pyrazine (B50134) derivatives, a class to which this compound belongs, have been identified as inhibitors of various enzymes, including protein kinases and mitotic kinases. researchgate.net Research has shown that pyrazine-containing compounds can exhibit inhibitory effects on enzymes such as RhoA, which is involved in cell signaling pathways. nih.gov For instance, certain cinnamic acid-pyrazine derivatives have demonstrated significant RhoA inhibitory activity. nih.gov

While specific IC50 values for this compound are not detailed in the provided search results, the broader class of pyrazine derivatives has shown potent inhibitory activities against various cancer cell lines. researchgate.netnih.gov For example, different chalcone-pyrazine derivatives have exhibited IC50 values in the micromolar and even nanomolar range against cell lines like A549 and MCF-7. nih.gov This suggests that enzyme inhibition is a plausible mechanism of action for compounds within this chemical family.

Table 1: Examples of Inhibitory Activity of Pyrazine Derivatives

| Derivative Type | Target/Cell Line | IC50 Values | Reference |

|---|---|---|---|

| Cinnamic acid-pyrazine | RhoA | 1.51 µM - 3.28 µM | nih.gov |

| Chalcone-pyrazine | A549, Colo-205 | 0.13 µM, 0.19 µM | nih.gov |

Protein-Ligand Interaction Analysis

Understanding the binding of a compound to its target protein is crucial for drug design and optimization. For pyrazine derivatives, protein-ligand interactions are often studied using techniques like molecular docking. These studies have shown that the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of the compound to its target. researchgate.net For example, in the case of c-Met inhibitors, the nitrogen atoms of a triazolo-pyridazine core (which contains a pyrazine-like structure) form a bidentate hydrogen bond with key amino acid residues in the hinge region of the kinase. acs.org This interaction is critical for the inhibitory activity of the compound.

Cellular Pathway Modulation

Once a target is identified, the next step is to understand how the compound's interaction with that target affects cellular signaling and other functions.

Investigations of Cellular Signaling Pathways

Pyrazine derivatives are known to modulate a variety of cellular signaling pathways. nih.gov Their ability to inhibit kinases, for instance, directly impacts signaling cascades that control cell growth, proliferation, and apoptosis. ed.ac.uk The dysregulation of pathways involving kinases like c-Met is a common feature in cancer, and pyrazine-based inhibitors can prevent this abnormal activity. acs.org Some pyrazine derivatives have been shown to induce apoptosis in cancer cells, potentially through mechanisms like altering DNA methylation. researchgate.net Furthermore, the inhibition of RhoA by certain pyrazine compounds can affect cytoskeletal organization and cell cycle progression. nih.gov

Membrane Permeability and Intracellular Distribution Studies

For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. While specific data for this compound is not available in the search results, studies on similar heterocyclic compounds often assess their membrane permeability. Physicochemical properties such as having a molecular weight under 500 g/mol and a logP value under 5 are generally considered favorable for cell permeability. Some pyrazine derivatives have been noted for their potential to have improved cell permeability. uib.no The ability of some pyrazine drugs to bind to albumin can also influence their distribution and tissue targeting. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| RhoA |

Mechanistic Insights into Observed Bioactivities

The bioactivities of pyrazine derivatives are rooted in their chemical structure, a six-membered heterocyclic ring containing two nitrogen atoms. nih.govresearchgate.net These nitrogen atoms can act as hydrogen bond acceptors, enhancing the molecule's ability to bind with biological targets like proteins and enzymes. researchgate.netresearchgate.net The specific substitutions on the pyrazine core, such as the methyl and thian-4-yloxy groups in the compound of interest, are critical in defining its specific biological profile and mechanism of action.

Molecular Mechanisms of Anti-inflammatory Action

Derivatives of pyrazine are recognized for their anti-inflammatory potential. nih.govresearchgate.net One of the key mechanisms underlying inflammation is the overproduction of inflammatory mediators like nitric oxide (NO). Studies on related compounds provide clues to potential anti-inflammatory pathways. For instance, certain paeonol (B1678282) derivatives incorporating a pyrazine structure have demonstrated the ability to inhibit the production of NO induced by lipopolysaccharide (LPS) in macrophage cells. nih.gov

Additionally, the presence of a sulfur-containing "thian" group in this compound suggests a possible role for pathways modulated by organosulfur compounds. Some organosulfur compounds are known to exert anti-inflammatory effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which helps regulate the inflammatory response. mdpi.com

Table 1: Anti-inflammatory Mechanisms of Related Pyrazine Derivatives

| Compound Class | Observed Mechanism | Reference |

|---|---|---|

| Paeonol-Pyrazine Hybrids | Inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages. | nih.gov |

| Organosulfur Compounds | Potential activation of the Nrf2 pathway, leading to reduced inflammation. | mdpi.com |

Elucidation of Anticancer Modus Operandi

The anticancer activity of pyrazine derivatives is a significant area of research. nih.govresearchgate.net The primary mechanisms of action identified for structurally related compounds often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). researchgate.netmdpi.comnih.gov

Induction of Apoptosis: Apoptosis is a crucial process for eliminating cancerous cells. Many pyrazole (B372694) and pyrazine derivatives have been shown to trigger this process. researchgate.netmdpi.comnih.gov Mechanistically, this can occur through the activation of key executioner proteins like caspases (e.g., caspase-3) and by altering the levels of proteins that regulate apoptosis, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. mdpi.com For example, certain ligustrazine-chalketone hybrids containing a pyrazine moiety induce apoptosis through a pathway dependent on mitochondria, the cell's energy producers. nih.gov

Cell Cycle Arrest: To proliferate, cancer cells must pass through various phases of the cell cycle. Some pyrazole derivatives have been found to arrest the cell cycle in the G2/M phase, preventing the cells from dividing. mdpi.comnih.gov This is often achieved by interfering with the formation of microtubules, which are essential components of the cellular skeleton required for cell division. mdpi.comnih.gov The inhibition of tubulin polymerization is a key mechanism for several anticancer compounds, and some pyrazole derivatives have been shown to occupy the colchicine (B1669291) binding site on tubulin to exert this effect. mdpi.com

Table 2: Anticancer Mechanisms of Related Heterocyclic Compounds

| Compound Class | Mechanism | Cellular Effect | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Tubulin polymerization inhibition | G2/M phase cell cycle arrest | mdpi.com |

| Pyrazole Derivatives | Activation of caspase-3 and PARP, downregulation of Bcl-2, upregulation of BAX and p53 | Induction of apoptosis | mdpi.com |

| Ligustrazine-Chalketone-Platinum(IV) Complexes | Induction of DNA damage | Mitochondrial-dependent apoptosis | nih.gov |

| Novel Pyrazole (PTA-1) | Disruption of microtubule organization | S and G2/M phase arrest, apoptosis | nih.gov |

Antibacterial Mechanisms

The pyrazine scaffold is also found in compounds with notable antibacterial activity. nih.govresearchgate.netresearchgate.net The mechanisms behind this activity can be varied and may include the inhibition of essential bacterial enzymes or the disruption of bacterial communication and defense systems.

Enzyme Inhibition: A potential mechanism for the antibacterial action of pyrazine-containing compounds is the inhibition of crucial bacterial enzymes. For some classes of antibacterial agents, this involves targeting processes like polypeptide deformylation, a step in bacterial protein synthesis. google.com

Membrane Disruption and Biofilm Inhibition: Some pyrazine derivatives may exert their effects by interfering with the bacterial cell membrane or by preventing the formation of biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The mechanism for inhibiting biofilm formation is thought to involve the disruption of quorum sensing, a system of cell-to-cell communication that bacteria use to coordinate group behaviors. researchgate.net

A study on pyrimidine (B1678525) derivatives, which are structurally similar to pyrazines and also contain a thietan-yloxy group (a four-membered sulfur-containing ring similar to thian), showed that antibacterial activity was dependent on the specific chemical groups attached to the core structure. nih.gov

Free Radical Scavenging and Antioxidant Pathways

Many pyrazine derivatives have been identified as potent antioxidants. nih.govsrce.hr Their primary mechanism of action in this regard is the scavenging of harmful free radicals, which are unstable molecules that can damage cells, proteins, and DNA through a process called oxidative stress. nih.govmdpi.com

Direct Radical Scavenging: Antioxidants can neutralize free radicals by donating an electron, thereby stabilizing the radical and preventing it from causing further damage. mdpi.com The effectiveness of this scavenging activity is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.commdpi.com Studies on a pyrazine derivative known as MCLA demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov

Modulation of Antioxidant Pathways: Beyond direct scavenging, some compounds can boost the body's own antioxidant defenses. The thian-4-yloxy group in this compound contains sulfur, a key element in many antioxidant molecules. Organosulfur compounds have been shown to activate the Nrf2 pathway, which is a central regulator of cellular antioxidant responses. mdpi.com Activation of Nrf2 leads to the production of a suite of protective antioxidant enzymes.

Table 3: Antioxidant Mechanisms of Related Pyrazine Compounds

| Compound/Class | Observed Mechanism | Reference |

|---|---|---|

| MCLA (imidazo-pyrazin-3-one derivative) | Scavenges free radicals and inhibits Fe2+-dependent lipid peroxidation. | nih.gov |

| Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives | Exhibit strong free radical scavenging activity. | srce.hr |

| Organosulfur Compounds | Potential activation of the Nrf2 signaling pathway. | mdpi.com |

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

To understand the intrinsic properties of 2-Methyl-6-(thian-4-yloxy)pyrazine, DFT studies would be the first step. These calculations could determine the optimized molecular geometry in the ground state. Key electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness would be derived, offering a quantitative measure of the molecule's reactivity and stability. science.gov Such studies are foundational for predicting how the molecule might behave in chemical reactions and biological environments.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties. science.gov A Molecular Electrostatic Potential (MEP) map would complement this by visualizing the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This mapping is vital for predicting sites of intermolecular interactions, particularly non-covalent interactions like hydrogen bonding. frontiersin.org

Molecular Docking Simulations

Prediction of Binding Modes and Affinities with Target Biomolecules

Assuming a biological target is identified, molecular docking simulations would be employed to predict how this compound might bind to it. This computational technique would place the molecule into the binding site of a target protein in various conformations and orientations, calculating a binding score for each pose. The results would provide a hypothesis about the preferred binding mode and an estimate of the binding affinity, helping to prioritize compounds for experimental screening.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Following the prediction of a binding mode, a detailed analysis of the intermolecular forces stabilizing the ligand-protein complex would be performed. This involves identifying key interactions such as hydrogen bonds between the pyrazine (B50134) nitrogens and protein residues, hydrophobic interactions involving the methyl and thianyl groups, and potential pi-stacking involving the pyrazine ring. Understanding these specific interactions is critical for explaining the compound's potency and selectivity and for guiding future structural modifications to improve binding.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted binding mode and to understand the dynamic behavior of the compound within a biological system, Molecular Dynamics (MD) simulations would be necessary. MD simulations model the movements of atoms in the compound and its target biomolecule over time, providing a more realistic view of the interactions in a solvated environment. frontiersin.org These simulations can confirm the stability of key hydrogen bonds and other interactions observed in docking, evaluate conformational changes in the protein upon binding, and provide a more rigorous estimation of binding free energy.

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning are transforming drug discovery by enabling the analysis of large chemical datasets to predict properties and identify novel molecular scaffolds.

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico models offer a rapid and cost-effective way to predict these properties early in the discovery pipeline, reducing the likelihood of late-stage failures. researchgate.net For this compound, various ADME parameters can be estimated using a range of computational tools and web servers like SwissADME and preADMET. gjpb.dedergipark.org.trresearchgate.net

These predictive models are typically built from large datasets of compounds with experimentally determined ADME properties. nih.gov Key physicochemical descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated for this compound and used as inputs for these models. dergipark.org.tr Predictions can be made for properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net

Table 2: Hypothetical Predicted ADME Properties for this compound

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 210.28 | Calculation |

| LogP (Consensus) | 2.15 | SwissADME |

| TPSA | 47.9 Ų | SwissADME |

| GI Absorption | High | Egan Rule |

| BBB Permeant | No | BOILED-Egg Model |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | Yes | SwissADME |

Note: This table contains hypothetical data generated for illustrative purposes using common predictive models. It does not represent experimentally verified data for this compound.

Cheminformatics techniques are instrumental in mining large chemical databases (e.g., ChEMBL, PubChem, ZINC) to identify compounds with similar structural features or predicted properties. japsonline.comchemrxiv.org For this compound, a search for related scaffolds would involve defining the core structure—the pyrazine ring linked to a thiane (B73995) via an ether linkage—and then searching for variations. This can uncover other compounds that have been synthesized and tested, providing valuable structure-activity relationship (SAR) data. nih.govresearchgate.net

Virtual screening is a powerful application of database mining where large libraries of compounds are computationally docked into the binding site of a target protein. tandfonline.comnih.gov This can identify novel hits that share the pyrazine-ether scaffold of this compound but have different substituents, potentially leading to improved potency or selectivity. Furthermore, deep learning and generative models are emerging as advanced tools to design novel molecules based on a known scaffold, offering a path to explore new chemical space around the core structure of this compound. tandfonline.comnih.govtandfonline.com Analysis of commercial fragment libraries can also reveal the novelty and accessibility of the pyrazine-thiane scaffold for fragment-based drug discovery campaigns. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-6-(thian-4-yloxy)pyrazine, and how can purity be optimized?

- Methodology : Multi-step organic synthesis is typically employed. For analogous pyrazines, condensation reactions with hydrazines or aldehydes under reflux conditions (e.g., ethanol or acetic acid) are common. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Side products from competing nucleophilic substitutions (e.g., at the thian-4-yloxy group) must be monitored using HPLC or LC-MS .

Q. How can the molecular structure of this compound be validated?

- Methodology : Use spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm substituent positions (e.g., methyl and thian-4-yloxy groups).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrazine derivatives .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodology : Prioritize assays based on pyrazine bioactivity:

- Semiochemical studies : Test olfactory receptor activation in model organisms (e.g., mice), as pyrazines like 2-methyl-6-(1-propenyl)-pyrazine induce avoidance behaviors .

- Enzyme inhibition : Screen against kinases or oxidoreductases, leveraging pyrazine’s electron-deficient aromatic system for binding interactions .

Advanced Research Questions

Q. How does the electrophilicity of this compound influence its catalytic or reactive properties?

- Methodology :

- Electrochemical analysis : Measure reduction potentials via cyclic voltammetry. Pyrazines with electron-withdrawing groups (e.g., thian-4-yloxy) exhibit enhanced electrophilicity, correlating with catalytic activity in oxygen reduction reactions .

- Computational modeling : Use DFT to calculate Fukui indices and predict reactive sites. Substituent effects can be tuned to amplify catalytic rates by >70-fold .

Q. What computational methods are effective for modeling photophysical dynamics in this compound?

- Methodology :

- Multi-configuration time-dependent Hartree (MCTDH) : Simulate S1/S2 electronic state transitions, accounting for all 24 vibrational modes. This approach accurately reproduces absorption spectra and non-adiabatic couplings .

- CASSCF/CASPT2 : Model conical intersections and intersystem crossing rates for applications in optoelectronic materials .

Q. How can chemoselective functionalization of this compound be achieved?

- Methodology :

- Catalytic oxidation : Use base metal catalysts (e.g., Co or Mn) with O to selectively oxidize benzylic or diazinylmethyl positions. Reaction conditions (solvent, temperature) dictate selectivity, as shown for 6-(4-methylbenzyl)-2-methylpyrazine .

- Protecting group strategies : Temporarily block the thian-4-yloxy group during alkylation or acylation steps to avoid side reactions .

Q. How should contradictory bioactivity data across studies be resolved?

- Methodology :

- Multivariate analysis : Apply partial least squares-discriminant analysis (PLS-DA) to identify confounding variables (e.g., sample purity, assay conditions). For example, urinary VOC studies in maned wolves used PLS-DA to isolate sex-specific pyrazines from environmental contaminants .

- Dose-response validation : Replicate assays across multiple cell lines or animal models to confirm dose-dependent effects .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.